Diammonium 1-lauryl sulfosuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate involves two main reactions: esterification and sulfonation . In the esterification reaction, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This is followed by a sulfonation reaction where lauryl maleate reacts with sodium bisulfite to produce Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate primarily undergoes substitution reactions due to the presence of sulfonate and ester groups . It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols.
Hydrolysis Reactions: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted sulfosuccinates and hydrolyzed products such as lauryl alcohol and maleic acid derivatives .
Scientific Research Applications
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has a wide range of applications in scientific research:
Mechanism of Action
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away . The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and removal .
Comparison with Similar Compounds
Similar Compounds
- Disodium Cetearyl Sulfosuccinate
- Disodium Cocosulfosuccinate
- Disodium Isodecyl Sulfosuccinate
Uniqueness
Compared to similar compounds, Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is milder and less irritating, making it suitable for sensitive skin formulations . It also provides superior foaming properties, which is highly desirable in personal care products .
Properties
CAS No. |
123776-54-5 |
---|---|
Molecular Formula |
C32H66N2O14S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
InChI Key |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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